4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
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Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that features a benzodioxole group, an imidazo[1,2-a]pyrazine core, and a phenol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be introduced via a copper-catalyzed coupling reaction.
Synthesis of the Imidazo[1,2-a]pyrazine Core: This step often involves the use of palladium-catalyzed amination reactions.
Coupling with Phenol: The final step involves coupling the synthesized intermediate with phenol under specific conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[1,2-a]pyrazine core.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-Benzodioxol-5-ylamino)-6-{[2-(diethylamino)ethyl]amino}-1,3,5-triazin-2-yl]-4-piperidinecarboxamide
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyrazine core and benzodioxole group make it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C19H14N4O3 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H14N4O3/c24-14-4-1-12(2-5-14)18-19(23-8-7-20-10-17(23)22-18)21-13-3-6-15-16(9-13)26-11-25-15/h1-10,21,24H,11H2 |
InChI Key |
MGUBUJMMINLWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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